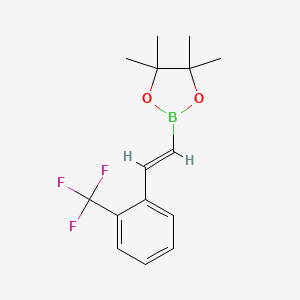

(E)-4,4,5,5-四甲基-2-(2-(三氟甲基)苯乙烯基)-1,3,2-二氧杂环戊硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

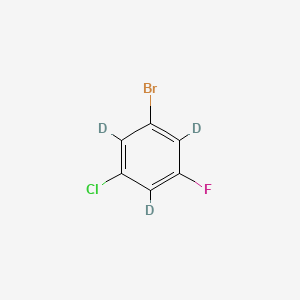

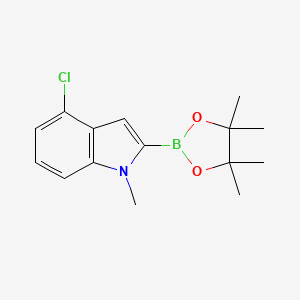

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is an organoboron compound known for its unique chemical properties and applications in various fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a styryl group substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry.

科学研究应用

2-苯基萘的合成

该化合物用于由苯乙烯基-2-甲氧基苯合成 2-苯基萘。 它作为形成复杂萘结构的前体,这些结构在开发具有潜在电子和光子应用的新型有机材料中具有重要意义 .

DNA 聚合酶的光亲和标记

该化合物中的三氟甲基在光亲和标记研究中使用。它被掺入寡脱氧核苷酸中,用于研究 DNA 相关酶和 DNA 结合蛋白。 这种应用对于理解分子水平的相互作用至关重要,并有助于开发新药 .

药物化学

在药物化学中,该化合物的衍生物正在探索其作为各种生物途径抑制剂或调节剂的潜力。 例如,它们可能会被研究其在抑制酪氨酸激酶中的作用,酪氨酸激酶是癌症治疗中的重要靶点 .

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and proteins, influencing their function .

Mode of Action

It is known that the trifluoromethyl group in organic compounds often enhances their lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The presence of a trifluoromethyl group can influence various biochemical reactions, including redox reactions and enzymatic processes .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antifungal and antibacterial properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Heck reaction, where a vinyl halide reacts with a trifluoromethyl-substituted benzene derivative in the presence of a palladium catalyst.

Borylation: The styryl intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst. This step introduces the dioxaborolane ring to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZXRYDBPGYTGI-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858690 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294009-25-8 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)